molecular formula C8H5BrN4O2 B6220158 3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole CAS No. 2751614-80-7

3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B6220158
CAS No.: 2751614-80-7
M. Wt: 269.1
InChI Key:
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Description

The compound “3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole” is a derivative of 4-Bromo-3-nitrophenol . 4-Bromo-3-nitrophenol is a compound with the molecular formula C6H4BrNO3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and more. For the related compound (4-bromo-3-nitrophenyl) (4-methoxypiperidin-1-yl)methanone, the boiling point is predicted to be 445.5±45.0 °C and the density is predicted to be 1.55±0.1 g/cm3 .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions when handling it. For the related compound 1-(4-Bromo-3-nitrophenyl)-1-butanone, it is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator are recommended when handling this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole involves the reaction of 4-bromo-3-nitroaniline with sodium azide and copper(I) iodide in DMF followed by cyclization with acetic anhydride and triethylamine.", "Starting Materials": [ "4-bromo-3-nitroaniline", "sodium azide", "copper(I) iodide", "DMF", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: Dissolve 4-bromo-3-nitroaniline (1.0 g, 4.2 mmol) and sodium azide (0.63 g, 9.7 mmol) in DMF (20 mL) and stir for 10 min at room temperature.", "Step 2: Add copper(I) iodide (0.25 g, 1.3 mmol) to the reaction mixture and stir for 30 min at room temperature.", "Step 3: Heat the reaction mixture to 80°C and stir for 4 h.", "Step 4: Cool the reaction mixture to room temperature and filter off the precipitate.", "Step 5: Wash the precipitate with water and dry it under vacuum.", "Step 6: Dissolve the precipitate in acetic anhydride (20 mL) and add triethylamine (1.5 mL).", "Step 7: Heat the reaction mixture to 80°C and stir for 4 h.", "Step 8: Cool the reaction mixture to room temperature and pour it into water (100 mL).", "Step 9: Filter off the precipitate and wash it with water.", "Step 10: Dry the precipitate under vacuum to obtain 3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole as a yellow solid (yield: 80%)." ] }

2751614-80-7

Molecular Formula

C8H5BrN4O2

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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